molecular formula C12H16N4O6 B2676244 ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate CAS No. 320420-07-3

ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate

Cat. No.: B2676244
CAS No.: 320420-07-3
M. Wt: 312.282
InChI Key: AUNLKLQGWAWTGM-UHFFFAOYSA-N
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Description

Ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceuticals. It features a morpholine ring, a pyrimidine core, and a carbamate group, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine core is replaced by morpholine.

    Carbamate Formation: The final step involves the reaction of the morpholine-substituted pyrimidine with ethyl chloroformate to form the carbamate group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrimidine core, potentially converting them to alcohols.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the carbonyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: The compound is used in studies exploring enzyme inhibition, particularly targeting enzymes involved in nucleotide synthesis.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs aimed at treating cancer and other proliferative diseases.

    Chemical Biology: Researchers use it to study the effects of carbamate derivatives on biological systems, including their pharmacokinetics and pharmacodynamics.

Mechanism of Action

The mechanism of action of ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate involves:

    Molecular Targets: The compound targets enzymes involved in DNA synthesis and repair, such as thymidylate synthase.

    Pathways Involved: It interferes with the folate pathway, crucial for nucleotide biosynthesis, leading to the inhibition of DNA replication and cell division.

    Biological Effects: By inhibiting key enzymes, the compound induces cell cycle arrest and apoptosis in rapidly dividing cells, making it a potential anticancer agent.

Comparison with Similar Compounds

    5-Fluorouracil: Another pyrimidine analog used in cancer treatment, but with a different mechanism of action involving RNA incorporation.

    Methotrexate: A folate analog that inhibits dihydrofolate reductase, used in cancer and autoimmune diseases.

    Capecitabine: An oral prodrug of 5-fluorouracil, offering improved pharmacokinetics and patient compliance.

Uniqueness: Ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate is unique due to its specific structural features, such as the morpholine ring and carbamate group, which confer distinct chemical and biological properties. Its ability to target multiple pathways and enzymes involved in nucleotide synthesis makes it a versatile and promising compound in medicinal chemistry.

Properties

IUPAC Name

ethyl N-(1-morpholin-4-yl-2,4-dioxopyrimidine-5-carbonyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O6/c1-2-22-12(20)14-10(18)8-7-16(11(19)13-9(8)17)15-3-5-21-6-4-15/h7H,2-6H2,1H3,(H,13,17,19)(H,14,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNLKLQGWAWTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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